6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide
Description
This compound is a quinazolinone derivative featuring a 6-bromo substituent on the aromatic ring, a 4-oxo group, and a 2-sulfanylidene (thione) moiety. The quinazolinone core is linked via a hexanamide chain to an N-(3-methylbutyl) group, a branched alkyl substituent. Quinazolinones are heterocyclic scaffolds known for their diverse biological activities, including kinase inhibition, antimicrobial effects, and anticancer properties . The hexanamide linker and 3-methylbutyl group likely influence solubility and membrane permeability, balancing lipophilic and hydrophilic interactions .
Properties
Molecular Formula |
C19H26BrN3O2S |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide |
InChI |
InChI=1S/C19H26BrN3O2S/c1-13(2)9-10-21-17(24)6-4-3-5-11-23-18(25)15-12-14(20)7-8-16(15)22-19(23)26/h7-8,12-13H,3-6,9-11H2,1-2H3,(H,21,24)(H,22,26) |
InChI Key |
STYQQTVHFIJQHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CCCCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |
Origin of Product |
United States |
Biological Activity
The compound 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide is a quinazolinone derivative characterized by a complex structure that includes a bromine atom, an oxo group, and a sulfanylidene moiety. Its molecular formula is with a molecular weight of approximately 460.39 g/mol. This compound is under investigation for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and receptors involved in critical cellular processes. Preliminary studies suggest that it may function as an inhibitor of kinases or proteases, which play significant roles in cell signaling pathways. Such inhibition could lead to modulation of various biological processes, including:
- Anticancer Activity : The compound may exhibit anticancer properties by disrupting signaling pathways that promote tumor growth and survival.
- Anti-inflammatory Effects : Its structural features suggest potential interactions with inflammatory mediators, which could be leveraged for therapeutic applications in inflammatory diseases.
Structure-Activity Relationship (SAR)
The unique combination of functional groups within the compound contributes to its biological activity. The presence of the hexanamide linkage and the specific arrangement of the quinazolinone core are crucial for its interaction with biological targets. Comparative studies with similar compounds indicate that variations in these structural elements can significantly alter biological efficacy.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanoic acid | Similar quinazoline core; butanoic acid side chain | Potential anticancer properties |
| N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide | Benzyl group instead of methoxyphenyl | Antimicrobial activity |
Case Studies and Research Findings
- Inhibition Studies : Research has shown that quinazolinone derivatives can inhibit various kinases involved in cancer progression. For example, a study indicated that related compounds effectively inhibited EGFR (Epidermal Growth Factor Receptor), leading to reduced cell proliferation in cancer cell lines .
- Antimicrobial Properties : Another study highlighted the antimicrobial potential of quinazolinone derivatives against Gram-positive and Gram-negative bacteria, suggesting that modifications in their structure can enhance potency against specific pathogens .
- Anti-inflammatory Activity : A recent investigation into related compounds demonstrated their ability to modulate inflammatory cytokines, indicating that this compound may possess similar anti-inflammatory properties .
Synthesis and Application
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Quinazolinone Core : This can be achieved through cyclization reactions involving anthranilic acid derivatives.
- Bromination : The introduction of the bromine atom can be performed using bromine or N-bromosuccinimide (NBS).
- Amide Formation : The final step involves coupling the quinazolinone derivative with appropriate amines to form the desired amide.
Future Directions
Further research is required to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with its targets.
This compound holds promise for development as a therapeutic agent targeting various diseases influenced by enzyme activity modulation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and related quinazolinone derivatives:
Structural and Functional Insights
- Bromine Substituent: The 6-bromo group in the target compound and its analogs (e.g., ) increases molecular weight and polarizability, enhancing interactions with hydrophobic enzyme pockets. However, it may reduce aqueous solubility compared to non-halogenated derivatives .
- Thione vs. This could improve binding affinity in metalloenzyme targets .
- The pyridin-2-ylmethyl group in introduces aromaticity and basicity, improving solubility in polar solvents and enabling π-π stacking with protein residues. The THP-protected hydroxyl in enhances stability during synthesis but requires deprotection for biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
